beta-D-Arabinopyranose

Description

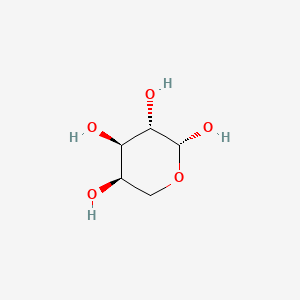

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052836 | |

| Record name | L-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | L-Arabinopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6748-95-4, 87-72-9 | |

| Record name | beta-D-Arabinopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006748954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arabinopyranose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arabinopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R,3S,4R,5R)-oxane-2,3,4,5-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-ARABINOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ZE7Z17TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling beta-D-Arabinopyranose: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of beta-D-arabinopyranose, focusing on its natural origins and the methodologies for its extraction and purification. While naturally occurring as a constituent of complex polysaccharides, its isolation as a pure anomer presents unique challenges and opportunities in drug development and scientific research. This document details the necessary protocols, quantitative data, and workflows to facilitate a deeper understanding and practical application of this specific monosaccharide.

Natural Sources of Arabinose

D-Arabinose is a naturally occurring aldopentose, though it is less abundant in nature than its L-enantiomer. It exists primarily as a component of complex polysaccharides, notably arabinogalactans, in various plants and microorganisms. PubChem lists Capsicum annuum (bell pepper) and Medicago sativa (alfalfa) as organisms in which this compound has been reported[1]. However, for practical extraction, industrial byproducts rich in arabinose-containing polysaccharides are the primary focus.

Two of the most significant and economically viable sources for arabinose production are:

-

Corn Fiber: A major byproduct of the corn wet-milling industry, corn fiber is rich in arabinoxylan, a hemicellulose polymer composed of a xylose backbone with arabinose side chains.

-

Sugar Beet Pulp: A residue from sugar production, sugar beet pulp contains a high proportion of pectin, which is rich in arabinose.

These materials serve as the primary feedstocks for the industrial production of arabinose, which, through controlled processing, can be isolated as the crystalline this compound anomer.

Extraction and Purification of this compound: A Multi-Step Approach

The direct extraction of free this compound from natural sources is not a feasible strategy due to its presence within complex polymers. The overarching methodology involves the hydrolysis of these polysaccharides to liberate arabinose, followed by purification and crystallization, which selectively yields the desired anomer.

Step 1: Hydrolysis of Polysaccharide Feedstocks

The initial and most critical step is the breakdown of arabinose-containing polysaccharides into their constituent monosaccharides. This is typically achieved through acid or enzymatic hydrolysis.

2.1.1. Acid Hydrolysis

Dilute acid hydrolysis is a common method for releasing arabinose from hemicellulose and pectin. The choice of acid and reaction conditions significantly impacts the yield and selectivity of arabinose liberation.

-

Sulfuric Acid Hydrolysis of Corn Fiber: This method involves treating corn fiber with dilute sulfuric acid at elevated temperatures. The highest arabinose production from corn fiber has been achieved with 0.4% sulfuric acid at 130°C for 1 hour[2].

-

Oxalic Acid Hydrolysis of Corn Fiber: Oxalic acid can also be employed for the preferential liberation of L-arabinose from destarched corn fiber. Optimal conditions have been identified as hydrolysis with 0.3-1.0 N oxalic acid at 100°C for 1 hour, yielding 15% L-arabinose (62% of the total L-arabinose in the destarched corn fiber).

-

Sulfuric Acid Hydrolysis of Sugar Beet Pulp: Sugar beet pulp can be hydrolyzed with 2% sulfuric acid at 100°C for 1 hour to release a mixture of monosaccharides, with arabinose being a significant component[3].

2.1.2. Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, potentially leading to higher yields and fewer byproducts. A cocktail of enzymes is often required for the complete breakdown of the complex polysaccharides.

-

Enzymatic Saccharification of Sugar Beet Pulp: A mixture of pectinases can release up to 82% of the arabinose from sugar beet pulp as monomers[4]. Specific enzymes like α-L-arabinofuranosidase are key to cleaving arabinose side chains[5].

Table 1: Comparison of Hydrolysis Methods for Arabinose Production

| Feedstock | Hydrolysis Method | Reagents/Enzymes | Temperature (°C) | Time (h) | Arabinose Yield | Reference |

| Corn Fiber | Acid Hydrolysis | 0.4% Sulfuric Acid | 130 | 1 | 7.8 g/L | [2] |

| Destarched Corn Fiber | Acid Hydrolysis | 0.3-1.0 N Oxalic Acid | 100 | 1 | 15% (w/w) | |

| Sugar Beet Pulp | Acid Hydrolysis | 2% Sulfuric Acid | 100 | 1 | 48.4% of total monosaccharides | [3][6] |

| Sugar Beet Pulp | Enzymatic Hydrolysis | Pectinase cocktail | - | - | 82% of total arabinose | [4] |

Step 2: Purification of Arabinose from Hydrolysate

The hydrolysate from the previous step is a complex mixture of sugars (arabinose, xylose, glucose, galactose), organic acids, and other impurities. Separation of arabinose is a crucial purification step.

2.2.1. Fermentation

A common industrial practice involves using specific yeast strains, such as Candida tropicalis, to selectively ferment other sugars like glucose and xylose, leaving arabinose in the broth[2].

2.2.2. Chromatography

Chromatographic techniques can be employed for the separation of sugars. For industrial-scale separation, methods like ion-exchange chromatography are utilized. Barium-substituted zeolite X (BaX) molecular sieves have shown superior performance in separating arabinose from other sugars in hydrolysates[7][8].

Step 3: Crystallization of this compound

The final step to obtain the pure this compound anomer is crystallization. In aqueous solutions, D-arabinose exists in an equilibrium between its different anomeric and ring forms (pyranose and furanose). However, the crystalline form of D-arabinose is the β-pyranose anomer[9].

Experimental Protocol for Crystallization:

-

Concentration: The purified arabinose solution is concentrated under reduced pressure to create a supersaturated solution.

-

Solvent Addition: A solvent in which arabinose has lower solubility, such as ethanol, is added to the concentrated aqueous solution to induce crystallization. A 50:50 (w/w) ethanol-water mixture is a suitable solvent system[9][10].

-

Cooling: The solution is slowly cooled to a low temperature (e.g., 4°C) to promote the formation of well-defined crystals[9].

-

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

The resulting crystalline solid will be predominantly this compound.

Anomeric Equilibrium of D-Arabinose in Solution

It is important for researchers to understand that once dissolved in an aqueous solution, the pure this compound will undergo mutarotation to establish an equilibrium with its other anomers. At 27°C in water, the approximate equilibrium distribution of D-arabinose is as follows:

Table 2: Anomeric Distribution of D-Arabinose in Aqueous Solution at Equilibrium (27°C)

| Anomer | Ring Form | Percentage |

| α-anomer | Pyranose | ~35% |

| β-anomer | Pyranose | ~59% |

| α-anomer | Furanose | ~3% |

| β-anomer | Furanose | ~3% |

Note: These are approximate values and can be influenced by temperature and solvent polarity.[9]

Experimental Workflows and Metabolic Pathway

Workflow for this compound Production

The following diagram illustrates the overall workflow for the production of this compound from a natural polysaccharide source.

Caption: Workflow for the production of this compound.

Proposed Metabolic Pathway for D-Arabinose Biosynthesis

While this compound itself is not a primary signaling molecule, D-arabinose is an intermediate in certain metabolic pathways in eukaryotes. The proposed pathway for its formation from D-glucose involves the pentose phosphate pathway.

Caption: Proposed biosynthetic pathway of D-arabinose in eukaryotes.

Conclusion

The isolation of pure this compound is an indirect yet well-established process that relies on the hydrolysis of abundant agricultural byproducts, followed by purification and selective crystallization. For researchers and professionals in drug development, understanding this production pathway is crucial for sourcing this specific anomer for further chemical synthesis and biological studies. While not a direct signaling molecule, its role as a metabolic intermediate underscores its biological relevance. The methodologies and data presented in this guide provide a solid foundation for the practical application and further investigation of this compound.

References

- 1. This compound | C5H10O5 | CID 444173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academicjournals.org [academicjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. academicjournals.org [academicjournals.org]

- 7. Isolation of arabinose and galactose from industrial sidestreams in high yield and purity :: BioResources [bioresources.cnr.ncsu.edu]

- 8. Isolation of Arabinose and Galactose from Industrial Sidestreams in High Yield and Purity | BioResources [ojs.bioresources.com]

- 9. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Unveiling the Three-Dimensional Architecture of Beta-D-Arabinopyranose: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of monosaccharides like beta-D-arabinopyranose is fundamental. This guide provides an in-depth technical overview of its crystal structure analysis, presenting key quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

This compound, a five-carbon sugar, crystallizes in the orthorhombic system, a common crystal lattice for sugar molecules. The specific arrangement of its atoms in the solid state has been elucidated through single-crystal X-ray diffraction, revealing a well-defined three-dimensional structure stabilized by a network of hydrogen bonds.

Crystallographic Data Summary

The crystallographic parameters of this compound have been determined with high precision. As an enantiomer of beta-L-arabinopyranose, it shares identical unit cell dimensions and crystal system properties. The data presented below is derived from a comprehensive study of the arabinose enantiomers.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.50 |

| b (Å) | 19.41 |

| c (Å) | 4.83 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 609.4 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.627 |

Molecular Geometry

The precise arrangement of atoms within the this compound molecule has been determined, providing crucial information on its conformation and bonding. The following tables summarize the key bond lengths and bond angles.

Bond Lengths

| Atom 1 | Atom 2 | Length (Å) |

| O1 | C1 | 1.38 |

| O1 | C5 | 1.46 |

| O2 | C2 | 1.42 |

| O3 | C3 | 1.42 |

| O4 | C4 | 1.42 |

| C1 | C2 | 1.59 |

| C2 | C3 | 1.48 |

| C3 | C4 | 1.56 |

| C4 | C5 | 1.54 |

Note: The accuracy of these bond lengths is limited by the resolution of the original study.

Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Angle (°) (Representative) |

| C1 | O1 | C5 | ~112 |

| O1 | C1 | C2 | ~110 |

| O2 | C2 | C1 | ~111 |

| O2 | C2 | C3 | ~110 |

| C1 | C2 | C3 | ~109 |

| O3 | C3 | C2 | ~110 |

| O3 | C3 | C4 | ~110 |

| C2 | C3 | C4 | ~109 |

| O4 | C4 | C3 | ~110 |

| O4 | C4 | C5 | ~110 |

| C3 | C4 | C5 | ~109 |

| O1 | C5 | C4 | ~110 |

Note: Specific bond angles can be derived from the atomic coordinates provided in the original crystallographic studies.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal growth to data analysis.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A common method involves the following steps:

-

Preparation of a Saturated Solution: A supersaturated solution of this compound is prepared in a 50:50 (w/w) ethanol/water mixture at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is allowed to cool to room temperature and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Crystal Formation: Over a period of several days to weeks, well-formed, needle-shaped single crystals of this compound will precipitate from the solution.

X-ray Diffraction Analysis

The grown crystals are then subjected to X-ray diffraction to determine their atomic structure.

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam, typically from a copper source (CuKα radiation). As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. Historically, this pattern was recorded using Weissenberg and oscillation photographs. Modern studies utilize area detectors for more efficient and accurate data collection. The intensities of the diffracted beams are measured for a large number of reflections.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods such as direct methods or Patterson synthesis. Finally, the atomic coordinates and thermal parameters are refined to achieve the best possible agreement between the observed and calculated diffraction patterns.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

Conformational Landscape of β-D-Arabinopyranose in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational behavior of β-D-arabinopyranose in solution. The pyranose ring of this important monosaccharide exists in a dynamic equilibrium between two primary chair conformations, the ¹C₄ and ⁴C₁ forms. Understanding this equilibrium is crucial for comprehending its biological activity and for the rational design of arabinose-containing therapeutics. This document summarizes the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational studies, details the experimental and computational methodologies used for its conformational analysis, and provides visual representations of the conformational equilibrium.

Introduction

β-D-arabinopyranose is a pentose sugar that is a constituent of various biopolymers, including hemicellulose and pectin. Its conformational preferences in solution play a significant role in its recognition by enzymes and receptors. The six-membered pyranose ring is not planar and adopts puckered conformations, with the chair forms being the most stable. For β-D-arabinopyranose, two chair conformers, designated as ¹C₄ and ⁴C₁, are in equilibrium. The relative populations of these conformers are dictated by the steric and electronic interactions of the hydroxyl substituents with the pyranose ring. This guide will delve into the experimental and theoretical approaches used to characterize this conformational landscape.

Conformational Equilibrium of β-D-Arabinopyranose

In aqueous solution, β-D-arabinopyranose predominantly exists as an equilibrium between the ¹C₄ and ⁴C₁ chair conformations. The ¹C₄ conformation places the bulky hydroxymethyl group in an equatorial position, which is generally favored. However, the axial or equatorial orientation of the hydroxyl groups at other positions also significantly influences the overall stability.

dot

Caption: Equilibrium between the ¹C₄ and ⁴C₁ chair conformers of β-D-arabinopyranose.

Quantitative Conformational Analysis

The determination of the relative populations of the ¹C₄ and ⁴C₁ conformers is primarily achieved through the analysis of ³J(H,H) coupling constants obtained from ¹H NMR spectroscopy. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the vicinal coupling constants around the pyranose ring, the fractional population of each conformer can be calculated.

Table 1: Representative ¹H NMR Data and Conformer Populations for β-L-Arabinopyranose in D₂O

| Coupling Constant | Observed Value (Hz) | Calculated Value for ¹C₄ (Hz) | Calculated Value for ⁴C₁ (Hz) |

| ³J(H1,H2) | 3.9 | ~1-2 | ~8-10 |

| ³J(H2,H3) | 9.9 | ~8-10 | ~3-4 |

| ³J(H3,H4) | 3.4 | ~3-4 | ~8-10 |

| ³J(H4,H5ax) | 1.8 | ~1-2 | ~10-12 |

| ³J(H4,H5eq) | 1.2 | ~1-2 | ~3-5 |

Note: Data for β-L-arabinopyranose is presented, which is the enantiomer of β-D-arabinopyranose and is expected to have identical conformational behavior in a non-chiral solvent.

Based on the analysis of these coupling constants, the population of the major conformer can be estimated. For β-L-arabinopyranose in D₂O, the data suggests a significant predominance of one conformation.

Table 2: Estimated Conformer Populations and Thermodynamic Parameters

| Conformer | Population (%) | ΔG° (kJ/mol) |

| ¹C₄ | ~65 | -1.2 |

| ⁴C₁ | ~35 |

These values are estimations based on available data and may vary with solvent and temperature.

Experimental and Computational Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary experimental technique for studying the conformation of carbohydrates in solution.[1]

dot

Caption: Workflow for NMR-based conformational analysis of β-D-arabinopyranose.

Detailed Protocol:

-

Sample Preparation: A solution of β-D-arabinopyranose is prepared by dissolving the compound in deuterium oxide (D₂O) to a concentration of approximately 10-20 mg/mL. A small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), is added for chemical shift calibration.

-

Data Acquisition:

-

A one-dimensional (1D) ¹H NMR spectrum is acquired to obtain an overview of the proton signals.

-

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are performed to establish the through-bond connectivity of the protons and aid in their assignment.

-

A Heteronuclear Single Quantum Coherence (HSQC) experiment can be used to correlate the proton signals with their directly attached ¹³C nuclei, further confirming assignments.

-

-

Data Processing and Analysis:

-

The acquired NMR data is processed using appropriate software (e.g., MestReNova, TopSpin).

-

The proton resonances are assigned to their respective positions on the pyranose ring based on their chemical shifts, multiplicities, and correlations in the 2D spectra.

-

The vicinal ³J(H,H) coupling constants are accurately measured from the 1D ¹H NMR spectrum.

-

The percentage of each chair conformer is calculated using the measured coupling constants and the appropriate Karplus equation parameters for the limiting ¹C₄ and ⁴C₁ conformations.

-

Computational Chemistry

Computational methods, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, provide valuable insights into the conformational energetics of β-D-arabinopyranose.

dot

Caption: Workflow for the computational conformational analysis of β-D-arabinopyranose.

Detailed Methodology:

-

Model Building: Initial three-dimensional structures of the ¹C₄ and ⁴C₁ conformers of β-D-arabinopyranose are generated using molecular modeling software.

-

Geometry Optimization and Energy Calculation:

-

The geometries of the conformers are optimized using quantum mechanical methods, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

The electronic energies and Gibbs free energies of the optimized structures are calculated to determine their relative stabilities.

-

-

Molecular Dynamics (MD) Simulations:

-

To explore the conformational dynamics in a more realistic environment, MD simulations can be performed. The sugar molecule is placed in a periodic box of explicit solvent molecules (e.g., water).

-

The system is simulated for a sufficient length of time (nanoseconds to microseconds) to allow for conformational transitions.

-

The simulation trajectories are then analyzed to determine the populations of the different conformers and the free energy landscape of the chair-chair interconversion.

-

Conclusion

The conformational analysis of β-D-arabinopyranose in solution reveals a dynamic equilibrium between the ¹C₄ and ⁴C₁ chair conformations. The combination of high-resolution NMR spectroscopy and computational chemistry provides a powerful approach to quantitatively characterize this equilibrium. The methodologies and data presented in this guide are essential for researchers in the fields of carbohydrate chemistry, structural biology, and drug discovery, enabling a deeper understanding of the structure-function relationships of this important monosaccharide.

References

The Structural Significance of β-D-Arabinopyranose in Plant Cell Wall Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arabinose, a pentose sugar, is a crucial component of the plant cell wall, influencing its structure, flexibility, and interactions with the extracellular environment. While predominantly found in its furanose form within mature polymers, its pyranose precursor, β-D-arabinopyranose, is a key intermediate in the biosynthesis of arabinose-containing polysaccharides. This technical guide provides an in-depth exploration of the role of β-D-arabinopyranose in the structure of the plant cell wall, with a focus on its incorporation into pectin, hemicellulose, and arabinogalactan proteins. Detailed experimental protocols for the analysis of arabinose in the cell wall and a summary of its quantitative distribution are also presented.

Introduction to β-D-Arabinopyranose in the Plant Cell Wall

The plant cell wall is a dynamic and complex network of polysaccharides and proteins that provides structural support, dictates cell shape, and mediates responses to environmental stimuli. L-arabinose is a significant constituent of this network, accounting for approximately 5-10% of cell wall saccharides in plants like Arabidopsis thaliana and rice (Oryza sativa)[1]. It is primarily found in the furanose configuration (arabinofuranose) within key structural polymers. However, the activated sugar donor for its biosynthesis is UDP-β-L-arabinopyranose, highlighting the importance of the pyranose form as a metabolic precursor[2][3].

Arabinose is integral to the structure of several cell wall components:

-

Pectic Polysaccharides: Arabinose is a major component of the side chains of rhamnogalacturonan-I (RG-I), a key pectic polysaccharide. These arabinan and arabinogalactan side chains are crucial for pectin's gel-forming properties and its role in cell adhesion and wall porosity[1].

-

Hemicelluloses: In many plants, particularly grasses, arabinose is a key component of arabinoxylans, a major type of hemicellulose. Here, arabinofuranosyl residues are attached to a xylan backbone, influencing the solubility and cross-linking of the hemicellulose network[1].

-

Arabinogalactan Proteins (AGPs): These are highly glycosylated proteins where arabinose is a prominent sugar in the complex arabinogalactan side chains. AGPs are implicated in a wide range of developmental processes, including cell signaling and growth[1].

Biosynthesis of UDP-β-L-Arabinopyranose

The precursor for the incorporation of arabinose into cell wall polymers is UDP-L-arabinose. This nucleotide sugar is synthesized through two main pathways: the de novo pathway and the salvage pathway. The pyranose form of UDP-arabinose is a central intermediate in both.

De Novo Synthesis Pathway

The de novo pathway begins with UDP-glucose and proceeds through a series of enzymatic conversions primarily within the Golgi apparatus. A key step is the epimerization of UDP-xylose to UDP-L-arabinopyranose, catalyzed by UDP-xylose 4-epimerases (UXEs)[1][2][3].

Salvage Pathway

The salvage pathway allows the plant to recycle free L-arabinose released from the breakdown of cell wall components. In the cytosol, L-arabinose is phosphorylated by an arabinokinase to form arabinose-1-phosphate. This is then converted to UDP-L-arabinopyranose by a UDP-sugar pyrophosphorylase[2][3].

The following diagram illustrates the key steps in the biosynthesis of UDP-L-arabinose, highlighting the central role of the pyranose form.

Quantitative Distribution of Arabinose in Plant Cell Walls

The arabinose content of plant cell walls varies significantly between species, developmental stages, and tissue types. A major distinction is observed between dicotyledonous plants (which typically have Type I cell walls) and commelinoid monocots like grasses (which have Type II cell walls).

Table 1: Representative Monosaccharide Composition of Plant Cell Walls (mol%)

| Plant Type | Species | Rhamnose | Fucose | Arabinose | Xylose | Mannose | Galactose | Glucose | Galacturonic Acid | Reference |

| Dicot | Arabidopsis thaliana (leaf) | 2 | 1 | 5-10 | 4 | 2 | 10 | 60 | 15 | [1] |

| Dicot | Myrothamnus flabellifolius (leaf) | 4 | 1 | 25 | 10 | 2 | 12 | 25 | 21 | [4] |

| Monocot | Oryza sativa (rice stem) | <1 | <1 | 5-10 | 25-30 | <1 | 1-2 | 40-50 | 5-10 | [1][5] |

| Monocot | Brachypodium distachyon (stem) | 1 | <1 | 6 | 30 | <1 | 2 | 55 | 5 | [6] |

| Monocot | Panicum virgatum (switchgrass stem) | 1 | <1 | 4 | 25 | 1 | 2 | 60 | 6 | [7] |

Note: Values are approximate and can vary based on the specific study and analytical methods used. Glucose is the most abundant sugar due to cellulose.

Type I cell walls, characteristic of dicots, are rich in pectin and xyloglucan, with arabinose being a significant component of pectic side chains. In contrast, Type II cell walls of grasses are dominated by arabinoxylans and have a lower pectin content. This is reflected in the generally higher xylose to arabinose ratio in monocots compared to dicots[5][6].

Experimental Protocols for Arabinose Analysis

The analysis of arabinose within the plant cell wall requires a multi-step approach involving the isolation of cell wall material, fractionation of polysaccharides, and subsequent analysis of monosaccharide composition and linkages.

Hemicellulose Extraction

This protocol outlines a common method for the alkaline extraction of hemicelluloses.

-

Destarching and Deproteinization: Start with alcohol-insoluble residue (AIR) of the plant material. Treat the AIR with α-amylase and protease to remove starch and protein contaminants.

-

Delignification (Optional but Recommended): For lignified tissues, a delignification step is necessary. This can be achieved by treating the material with an acidified sodium chlorite solution at 70-80°C. This process yields holocellulose (cellulose and hemicellulose).

-

Alkaline Extraction: Extract the holocellulose with a strong base, such as 1 M or 4 M KOH or NaOH, containing a reducing agent like sodium borohydride (NaBH₄) to prevent alkaline peeling of the polysaccharides. The extraction is typically performed at room temperature with stirring for several hours.

-

Precipitation: Centrifuge the mixture to pellet the cellulosic residue. The supernatant, containing the solubilized hemicelluloses, is neutralized with an acid (e.g., acetic acid) and the hemicelluloses are precipitated by adding 3-4 volumes of ethanol.

-

Washing and Drying: The precipitated hemicelluloses are collected by centrifugation, washed with ethanol solutions of increasing concentration (e.g., 70%, 80%, 95%, and absolute ethanol), and then dried.

Pectin Extraction

Pectin is typically extracted using methods that chelate calcium ions, which cross-link pectic chains.

-

Preparation of AIR: As with hemicellulose extraction, start with alcohol-insoluble residue.

-

Extraction with Chelating Agents: Extract the AIR with a solution of a chelating agent such as ammonium oxalate, EDTA, or CDTA at a slightly acidic to neutral pH. The extraction is often performed at an elevated temperature (e.g., 80-90°C).

-

Precipitation: After extraction, centrifuge to remove the insoluble residue. The supernatant containing the solubilized pectin is treated with 3-4 volumes of ethanol to precipitate the pectin.

-

Washing and Drying: The precipitated pectin is collected, washed with ethanol, and dried.

Enzymatic Digestion for Arabinose Analysis

Specific enzymes can be used to release arabinose from pectin.

-

Enzyme Selection: Use arabinofuranosidases, which specifically cleave terminal arabinofuranosyl residues from arabinans and arabinogalactans.

-

Digestion Conditions: Incubate the purified pectin with the arabinofuranosidase in a suitable buffer (the optimal pH and temperature will depend on the specific enzyme used) for a sufficient time to allow for complete hydrolysis.

-

Analysis of Released Monosaccharides: The reaction mixture can then be analyzed by chromatography (e.g., HPAEC-PAD) to quantify the released arabinose.

Glycosyl Linkage Analysis by GC-MS

This is a powerful technique to determine how monosaccharides are linked within a polysaccharide. The following diagram and protocol outline the workflow.

References

- 1. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2016202986A1 - Process for extraction of pectin - Google Patents [patents.google.com]

- 6. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

The Uncharted Territory: A Technical Guide to beta-D-Arabinopyranose Metabolism in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

D-arabinose, a pentose sugar, represents a non-canonical carbon source for many microorganisms. Understanding the metabolic pathways that catabolize this sugar is pivotal for advancements in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the beta-D-arabinopyranose metabolic pathway in microorganisms, with a primary focus on bacterial systems like Escherichia coli. We delve into the core enzymatic reactions, the genetic regulation governing these pathways, and present detailed experimental protocols for their investigation. All quantitative data has been consolidated into structured tables for comparative analysis, and key pathways and workflows are visualized using the DOT language for enhanced clarity.

Core Metabolic Pathways of this compound

Microorganisms have evolved distinct strategies for the catabolism of D-arabinose. The transport of this compound into the cell is the initial step, followed by its conversion into intermediates that feed into central carbon metabolism. While specific transporters for the beta-pyranose form are not extensively characterized, it is understood that general pentose transporters are involved. Once inside the cell, arabinose undergoes mutarotation to exist in equilibrium between its pyranose and furanose forms, as well as the open-chain aldehyde form, which is the initial substrate for the catabolic pathway.

The most well-characterized pathways are found in bacteria, particularly Escherichia coli, with notable variations between different strains.

The L-Fucose Pathway Overlap in Escherichia coli K-12

In E. coli K-12, the catabolism of D-arabinose is initiated by enzymes of the L-fucose pathway.[1] This metabolic route involves the following sequential steps:

-

Isomerization: D-arabinose is converted to D-ribulose by L-fucose isomerase (also known as D-arabinose isomerase).[1]

-

Phosphorylation: D-ribulose is then phosphorylated to D-ribulose-1-phosphate by L-fuculokinase.[1]

-

Aldol Cleavage: Finally, L-fuculose-1-phosphate aldolase cleaves D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[1] DHAP enters glycolysis, while glycolaldehyde can be further metabolized.

The D-Ribulokinase Pathway in Escherichia coli B/r

E. coli B/r utilizes an alternative pathway that channels D-arabinose into the pentose phosphate pathway.[2][3] This pathway is characterized by a specific D-ribulokinase:

-

Isomerization: Similar to the K-12 strain, D-arabinose is first isomerized to D-ribulose.[2]

-

Phosphorylation: D-ribulose is then phosphorylated at a different position to form D-ribulose-5-phosphate by a distinct D-ribulokinase.[2][3]

-

Epimerization: D-ribulose-5-phosphate is subsequently epimerized to D-xylulose-5-phosphate, which is an intermediate of the pentose phosphate pathway.[2]

Quantitative Data on Key Enzymes

The efficiency of the this compound metabolic pathway is determined by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes in this pathway from various microorganisms.

| Enzyme | Microorganism | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| L-Arabinose Isomerase | Geobacillus thermodenitrificans | L-arabinose | - | - | [1] |

| L-Arabinose Isomerase | Geobacillus thermodenitrificans | D-galactose | - | - | [1] |

| L-Arabinose Isomerase | Thermotoga maritima | L-arabinose | 31 | 41.3 | [4] |

| L-Arabinose Isomerase | Thermotoga maritima | D-galactose | 60 | 8.9 | [4] |

| L-Arabinose Isomerase | Bacillus coagulans NL01 | L-arabinose | - | 8.0 (crude extract) | [5] |

| L-Arabinose Isomerase | Bacillus coagulans NL01 | D-galactose | - | 1.1 (crude extract) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the this compound metabolic pathway.

Metabolite Extraction from Bacterial Cultures

Objective: To extract intracellular metabolites for subsequent analysis by GC-MS or LC-MS.

Protocol:

-

Culture Growth: Grow bacterial cultures overnight in a defined minimal medium supplemented with D-arabinose as the sole carbon source.

-

Quenching: Rapidly quench metabolic activity by mixing the cell culture with a pre-chilled extraction solvent (e.g., a 2:2:1 ratio of acetonitrile:methanol:water) at -20°C.[6]

-

Cell Harvesting: Centrifuge the quenched culture at high speed (e.g., 10,000 x g) for 10-20 minutes at 4°C to pellet the cells.[4]

-

Extraction: Resuspend the cell pellet in a pre-cooled extraction solvent.[4] The solvent composition can vary, with common mixtures including methanol:dichloromethane:ethyl acetate (10:2:3) or buffered methanol-chloroform-water.

-

Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved through sonication on ice.[4]

-

Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.[4]

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

-

Drying and Reconstitution: Evaporate the supernatant to dryness using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for analysis (e.g., water:methanol:acetonitrile 2:1:1).[4]

Quantitative Analysis of D-Arabinose and its Metabolites by GC-MS

Objective: To quantify D-arabinose and its metabolic intermediates using a stable isotope-labeled internal standard.

Protocol:

-

Standard and Sample Preparation:

-

Derivatization:

-

GC-MS Analysis:

-

Inject the derivatized samples into the GC-MS.

-

Use a suitable temperature program to separate the derivatized metabolites.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the characteristic fragments of the analyte and the internal standard.[7]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

-

D-Arabinose Isomerase Activity Assay (Cysteine-Carbazole Method)

Objective: To determine the enzymatic activity of D-arabinose isomerase by measuring the formation of D-ribulose.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), D-arabinose as the substrate, and the enzyme solution.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

-

Colorimetric Reaction:

-

Absorbance Measurement:

-

Measure the absorbance of the solution at 540 nm.[8]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of D-ribulose.[8]

-

Calculate the enzyme activity based on the amount of D-ribulose produced per unit time. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of D-ribulose per minute under the assay conditions.[8]

-

Gene Expression Analysis using β-Galactosidase Reporter Assay

Objective: To quantify the expression of genes involved in D-arabinose metabolism by using a lacZ reporter fusion.

Protocol:

-

Strain Construction: Construct a bacterial strain where the promoter of the gene of interest is fused to the lacZ gene.

-

Cell Culture and Induction:

-

Grow the reporter strain in a suitable medium to mid-log phase.

-

Induce gene expression by adding D-arabinose to the culture.

-

-

Cell Permeabilization:

-

Harvest the cells by centrifugation and resuspend them in Z-buffer.

-

Permeabilize the cells using chloroform and SDS.[9]

-

-

Enzymatic Reaction:

-

Start the reaction by adding o-nitrophenyl-β-D-galactopyranoside (ONPG).[9]

-

Incubate at 28°C until a yellow color develops.

-

-

Stopping the Reaction: Stop the reaction by adding a sodium carbonate solution.[9]

-

Measurement:

-

Centrifuge to remove cell debris.

-

Measure the optical density of the supernatant at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering).[9]

-

Measure the optical density of the cell culture at 600 nm before the assay to normalize for cell density.

-

-

Calculation of Miller Units: Calculate the β-galactosidase activity in Miller units using the standard formula.[9]

Visualizing the Core Processes

Diagrams generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Metabolic Pathway of D-Arabinose in E. coli

Caption: Metabolic pathways for D-arabinose in E. coli K-12 and B/r.

Experimental Workflow for Metabolite Analysis

Caption: Workflow for quantitative metabolite analysis by GC-MS.

Logical Flow of Gene Expression Analysis

Caption: Workflow for gene expression analysis using a β-galactosidase reporter.

Conclusion and Future Perspectives

The study of this compound metabolism in microorganisms unveils a remarkable adaptability in utilizing alternative carbon sources. While significant strides have been made in elucidating the pathways in model organisms like E. coli, vast territories remain to be explored, particularly in fungi and archaea. Future research should be directed towards the discovery and characterization of novel enzymes and transporters with improved efficiency for D-arabinose utilization. A deeper understanding of the regulatory networks governing these pathways will be instrumental for the rational design of microbial cell factories for the production of biofuels and other valuable chemicals from pentose-rich biomass. The methodologies and data presented in this guide provide a robust framework for researchers to advance our knowledge in this exciting and promising field.

References

- 1. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of D-arabinose by Escherichia coli B-r - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. old.57357.org [old.57357.org]

- 5. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

Isolating Excellence: A Technical Guide to the Isolation and Characterization of β-D-Arabinopyranose from Hemicellulose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and characterizing β-D-arabinopyranose, a pentose sugar of significant interest, from complex hemicellulose biopolymers. This document details the necessary experimental protocols, from the initial extraction of hemicellulose from various biomass sources to the final purification and rigorous characterization of the target monosaccharide. The presented data and workflows are intended to equip researchers and professionals in drug development and related fields with the knowledge to efficiently obtain and validate high-purity β-D-arabinopyranose for their applications.

Introduction

Hemicellulose, the second most abundant polysaccharide in nature after cellulose, is a heterogeneous polymer rich in various monosaccharides, including the five-carbon sugar arabinose.[1][2] L-arabinose is the more common enantiomer found in nature, particularly in the side chains of hemicellulose and pectin.[3] D-arabinose, while less common, holds significant importance in various biological and pharmaceutical contexts. This guide focuses specifically on the isolation and characterization of the β-D-arabinopyranose anomer.

The successful isolation of β-D-arabinopyranose from hemicellulose is a multi-step process involving:

-

Hemicellulose Extraction: Solubilizing and separating hemicellulose from the lignocellulosic matrix.

-

Hemicellulose Hydrolysis: Breaking down the polymeric hemicellulose into its constituent monosaccharides.

-

Purification: Separating the target arabinose from other sugars and impurities in the hydrolysate.

-

Characterization: Confirming the identity and purity of the isolated β-D-arabinopyranose.

This guide will provide detailed protocols and quantitative data for each of these critical stages.

Hemicellulose Extraction from Biomass

The initial step involves the extraction of hemicellulose from various lignocellulosic feedstocks. The choice of extraction method depends on the biomass source and the desired properties of the extracted hemicellulose. Alkaline extraction is a widely used and effective method for solubilizing hemicellulose.

Hemicellulose Content in Various Biomass Sources

The arabinose content within the hemicellulose fraction can vary significantly depending on the plant source. Selecting a feedstock with a high arabinose content is crucial for maximizing the yield of the final product.

| Biomass Source | Hemicellulose Content (%) | Arabinose Content in Hemicellulose (%) | Reference |

| Corn Fiber | ~23-32 | ~12.0 | [1][3] |

| Wheat Bran | ~23-32 | ~10.6 | [1][3] |

| Sugar Beet Pulp | ~30 | ~18.0 | [1] |

| Sugarcane Bagasse | ~19-24 | ~1.3 | [1] |

| Wheat Straw | ~23-24 | ~2.37 | [1] |

| Rice Straw | ~18 | ~2.7-4.5 | [1] |

Table 1: Hemicellulose and Arabinose Content in Various Biomass Sources.

Experimental Protocol: Alkaline Extraction of Hemicellulose

This protocol describes a general method for the alkaline extraction of hemicellulose from a lignocellulosic biomass source.

Materials:

-

Milled lignocellulosic biomass (e.g., corn fiber, wheat bran)

-

Sodium hydroxide (NaOH) solution (e.g., 4% w/v)

-

Ethanol (95%)

-

Hydrochloric acid (HCl) for neutralization

-

Deionized water

Procedure:

-

Pre-treatment (Optional but Recommended): To remove extractives, wash the milled biomass with hot water.

-

Alkaline Extraction: Suspend the biomass in a sodium hydroxide solution at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

-

Heat the suspension at a controlled temperature (e.g., 80-120°C) for a specific duration (e.g., 1-4 hours) with constant stirring.

-

Separation: After the extraction, separate the solid residue (lignocellulose) from the liquid extract (containing solubilized hemicellulose and lignin) by filtration or centrifugation.

-

Precipitation: Cool the liquid extract and precipitate the hemicellulose by adding 2-3 volumes of 95% ethanol.

-

Allow the precipitate to settle overnight at 4°C.

-

Collection and Washing: Collect the precipitated hemicellulose by centrifugation. Wash the pellet sequentially with 70% ethanol and then 95% ethanol to remove residual lignin and other impurities.

-

Drying: Dry the purified hemicellulose in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

Hydrolysis of Hemicellulose to Monosaccharides

Once extracted, the hemicellulose polymer must be hydrolyzed to release its constituent monosaccharides, including arabinose. Both acid and enzymatic hydrolysis methods can be employed.

Experimental Protocol: Acid Hydrolysis

Acid hydrolysis is a common and effective method for depolymerizing hemicellulose.

Materials:

-

Extracted hemicellulose

-

Sulfuric acid (H₂SO₄) (e.g., 4% v/v)

-

Calcium carbonate (CaCO₃) or Barium hydroxide (Ba(OH)₂) for neutralization

-

Deionized water

Procedure:

-

Hydrolysis: Suspend the dried hemicellulose in a dilute sulfuric acid solution (e.g., 4% v/v).

-

Heat the suspension in an autoclave or a reactor at a specific temperature (e.g., 121°C) for a defined period (e.g., 1 hour).

-

Neutralization: After hydrolysis, cool the reaction mixture and neutralize it to a pH of 5.0-6.0 by the slow addition of calcium carbonate or barium hydroxide. This will precipitate the sulfate ions as calcium sulfate or barium sulfate.[4]

-

Separation: Remove the precipitate by filtration or centrifugation. The resulting supernatant is the hydrolysate containing a mixture of monosaccharides.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, minimizing the formation of degradation by-products. A cocktail of hemicellulase enzymes, including xylanases and arabinofuranosidases, is typically used.[2][5][6]

Materials:

-

Extracted hemicellulose

-

Hemicellulase enzyme preparation (containing xylanase and arabinofuranosidase activity)

-

Buffer solution (e.g., citrate or acetate buffer, pH 4.5-5.5)

Procedure:

-

Enzymatic Reaction: Suspend the hemicellulose in the appropriate buffer solution.

-

Add the hemicellulase enzyme preparation at a predetermined enzyme loading.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) with gentle agitation for a sufficient period (e.g., 24-72 hours) to achieve complete hydrolysis.

-

Enzyme Deactivation: After hydrolysis, deactivate the enzymes by heating the mixture (e.g., to 100°C for 10 minutes).

-

Separation: Centrifuge the mixture to remove any insoluble residue. The supernatant is the enzymatic hydrolysate.

Purification of β-D-Arabinopyranose

The hydrolysate obtained from either acid or enzymatic hydrolysis is a complex mixture of different monosaccharides (xylose, glucose, galactose, etc.), residual oligosaccharides, and other impurities. Therefore, a purification step is essential to isolate arabinose. Ion-exchange chromatography is a powerful technique for this purpose.[7][8]

Experimental Protocol: Ion-Exchange Chromatography

This protocol outlines the separation of arabinose from other sugars using a cation-exchange resin in the calcium form (Ca²⁺).

Materials:

-

Hemicellulose hydrolysate

-

Cation-exchange resin (e.g., Amberlite IRP69) in the Ca²⁺ form[8]

-

Deionized water (as the mobile phase)

-

Chromatography column

Procedure:

-

Column Packing: Pack a chromatography column with the Ca²⁺-form cation-exchange resin.

-

Equilibration: Equilibrate the column by washing it with several column volumes of deionized water.

-

Sample Loading: Load the hemicellulose hydrolysate onto the column.

-

Elution: Elute the sugars from the column with deionized water at a constant flow rate.

-

Fraction Collection: Collect fractions of the eluate.

-

Analysis: Analyze the collected fractions for their sugar composition using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

-

Pooling and Concentration: Pool the fractions containing pure arabinose and concentrate them using a rotary evaporator.

-

Crystallization: Crystallize the D-arabinose from the concentrated solution, for example, by the addition of ethanol.

Characterization of β-D-Arabinopyranose

After purification, it is crucial to confirm the identity and purity of the isolated compound as β-D-arabinopyranose. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of carbohydrates. The chemical shifts and coupling constants provide detailed information about the stereochemistry and conformation of the sugar. In an aqueous solution, D-arabinose exists as an equilibrium mixture of α- and β-pyranose and furanose anomers. The β-pyranose form is one of the major anomers.

¹H and ¹³C NMR Chemical Shifts for D-Arabinose Anomers in D₂O:

| Anomer | C1 | C2 | C3 | C4 | C5 | H1 | H2 | H3 | H4 | H5 |

| β-D-Arabinopyranose | 94.1 | 70.0 | 70.1 | 70.2 | 64.0 | ~4.5 | ~3.6 | ~3.7 | ~3.9 | ~3.5 & 3.8 |

| α-D-Arabinopyranose | 98.2 | 73.4 | 74.0 | 70.0 | 67.9 | ~5.2 | ~3.8 | ~3.9 | ~3.8 | ~3.7 & 4.0 |

Table 2: Approximate ¹H and ¹³C NMR Chemical Shifts (ppm) for D-Arabinopyranose Anomers in D₂O. (Note: Exact chemical shifts can vary slightly depending on experimental conditions such as temperature and pH).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte. Electrospray ionization (ESI) is a soft ionization technique suitable for the analysis of underivatized sugars.

In positive ion mode ESI-MS, arabinose can be detected as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). In negative ion mode, it can be detected as the deprotonated molecule ([M-H]⁻).[9][10] Tandem mass spectrometry (MS/MS) of these ions can provide structural information through characteristic fragmentation patterns, which involve glycosidic bond cleavages and cross-ring cleavages.[11]

Expected Ions in ESI-MS of D-Arabinose (MW = 150.13 g/mol ):

| Ionization Mode | Adduct/Ion | Expected m/z |

| Positive | [M+Na]⁺ | 173.12 |

| Positive | [M+K]⁺ | 189.10 |

| Negative | [M-H]⁻ | 149.12 |

Table 3: Expected m/z values for D-Arabinose in ESI-MS.

Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical flows described in this guide, the following diagrams are provided in the DOT language for Graphviz.

Caption: Overall experimental workflow for the isolation and characterization of β-D-arabinopyranose.

Caption: Logical flow of the purification of β-D-arabinopyranose by ion-exchange chromatography.

Conclusion

This technical guide has outlined a comprehensive approach for the isolation and characterization of β-D-arabinopyranose from hemicellulose. By following the detailed protocols for extraction, hydrolysis, purification, and characterization, researchers and professionals can obtain high-purity β-D-arabinopyranose for a variety of applications in drug development, biotechnology, and other scientific fields. The provided quantitative data and visual workflows serve as a valuable resource for planning and executing these experimental procedures. The successful isolation and characterization of this specific pentose anomer from abundant biomass sources represent a significant step towards the sustainable production of valuable biochemicals.

References

- 1. mdpi.com [mdpi.com]

- 2. diva-portal.org [diva-portal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. osti.gov [osti.gov]

- 5. ijoer.com [ijoer.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural characterization of underivatized arabino-xylo-oligosaccharides by negative-ion electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stability Standoff: A Technical Guide to β-D-arabinopyranose versus β-D-arabinofuranose

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, the conformational stability of monosaccharides is a critical determinant of their biological activity and utility in drug design. This technical guide provides an in-depth analysis of the relative stability of two key anomers of D-arabinose: β-D-arabinopyranose and β-D-arabinofuranose. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical equilibria, this document serves as a comprehensive resource for researchers in glycobiology and medicinal chemistry.

Core Stability Analysis: Pyranose Preponderance in Aqueous Solution

In aqueous solution, D-arabinose exists as an equilibrium mixture of its cyclic anomers: the six-membered pyranose and the five-membered furanose rings, each with α and β configurations at the anomeric carbon (C1). Experimental evidence, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrates that the pyranose forms are thermodynamically more stable and thus predominate at equilibrium.

The greater stability of the pyranose ring is attributed to its ability to adopt a low-energy chair conformation, which minimizes torsional and steric strain. In contrast, the furanose ring is constrained to a higher-energy envelope or twist conformation, resulting in greater dihedral angle strain.

Quantitative Equilibrium Data

The equilibrium distribution of D-arabinose anomers in water at 27°C has been determined as follows:

| Anomer | Ring Form | Configuration | Abundance (%) |

| α-D-arabinopyranose | Pyranose | α | 63 |

| β-D-arabinopyranose | Pyranose | β | 35 |

| α-D-arabinofuranose | Furanose | α | 2 |

| β-D-arabinofuranose | Furanose | β | <1 |

From this data, it is evident that β-D-arabinopyranose is significantly more abundant, and therefore more stable, than β-D-arabinofuranose in aqueous solution.

Thermodynamic Stability: Gibbs Free Energy

The relative thermodynamic stability of the anomers can be quantified by calculating the standard Gibbs free energy difference (ΔG°) from the equilibrium constant (K) using the equation ΔG° = -RT ln K, where R is the gas constant and T is the temperature in Kelvin.

Considering the equilibrium between β-D-arabinopyranose and β-D-arabinofuranose:

K = [% β-D-arabinofuranose] / [% β-D-arabinopyranose]

At 27°C (300.15 K), the Gibbs free energy difference can be calculated, illustrating the greater thermodynamic stability of the pyranose form.

Experimental Protocols

Quantitative NMR Spectroscopy for Anomer Analysis

Objective: To determine the relative concentrations of D-arabinose anomers in an aqueous solution at equilibrium.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of D-arabinose (e.g., 10-20 mg) in a known volume of deuterium oxide (D₂O, 99.9%). A typical concentration is 50-100 mM.

-

Allow the solution to equilibrate at a constant temperature (e.g., 27°C) for at least 24 hours to ensure that the anomeric equilibrium is reached.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.

-

Acquire a one-dimensional (1D) ¹H NMR spectrum.

-

Key Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments). A 30° pulse angle is often used to ensure a sufficiently short relaxation delay can be used for faster acquisition, but for accurate quantification, a 90° pulse with a longer relaxation delay is preferable.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the anomeric protons to ensure full relaxation and accurate integration. A typical starting value is 10-20 seconds.

-

Acquisition Time (aq): Typically 2-4 seconds to ensure good digital resolution.

-

Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 100:1 for accurate integration). This will depend on the sample concentration.

-

Temperature: Maintain a constant temperature throughout the experiment (e.g., 27°C).

-

-

-

Data Processing and Analysis:

-

Apply a gentle exponential line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the well-resolved anomeric proton signals for each anomer. The anomeric protons typically appear in the region of δ 4.5-5.5 ppm.

-

The relative percentage of each anomer is calculated by dividing its integral value by the sum of the integrals of all anomeric signals and multiplying by 100.

-

Computational Chemistry for Conformational Energy Analysis

Objective: To calculate the relative energies of β-D-arabinopyranose and β-D-arabinofuranose in a simulated aqueous environment.

Methodology:

-

Structure Building:

-

Construct the 3D structures of β-D-arabinopyranose (in a chair conformation, e.g., ¹C₄) and β-D-arabinofuranose (in an envelope or twist conformation) using molecular modeling software (e.g., GaussView, Avogadro).

-

-

Computational Method:

-

Employ Density Functional Theory (DFT) for a good balance of accuracy and computational cost.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: A hybrid functional such as B3LYP or a more modern functional like M06-2X is recommended for carbohydrate systems.

-

Basis Set: A Pople-style basis set with polarization and diffuse functions, such as 6-31+G(d,p), is a suitable starting point.

-

Solvation Model: Use an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, with water as the solvent to simulate the aqueous environment.

-

-

Calculation Workflow:

-

Geometry Optimization: Perform a full geometry optimization for each isomer in the simulated solvent. This will find the lowest energy conformation for each ring form.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy.

-

Energy Analysis: Compare the calculated Gibbs free energies of the optimized β-D-arabinopyranose and β-D-arabinofuranose structures. The isomer with the lower Gibbs free energy is the more stable conformer.

-

Visualization of Arabinose Equilibrium

The equilibrium between the different forms of D-arabinose in solution can be visualized as a network of interconnected isomers.

Caption: Equilibrium of D-arabinose anomers in solution.

Conclusion

This technical guide has provided a detailed examination of the relative stability of β-D-arabinopyranose and β-D-arabinofuranose. The quantitative data clearly indicates the thermodynamic preference for the pyranose form in aqueous solution. The provided experimental protocols for NMR spectroscopy and computational chemistry offer robust methodologies for researchers to independently verify and expand upon these findings. The visualization of the anomeric equilibrium further clarifies the dynamic nature of monosaccharides in solution. This fundamental understanding of arabinose stability is essential for the rational design of carbohydrate-based therapeutics and for interpreting the biological roles of these important sugars.

The Core of Mycobacterial Defenses: A Technical Guide to D-Arabinose Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-arabinose is an indispensable component of the unique and robust cell wall of Mycobacterium tuberculosis and related species, forming the backbone of essential polysaccharides arabinogalactan (AG) and lipoarabinomannan (LAM). These complex macromolecules are critical for the structural integrity, impermeability, and survival of mycobacteria within the host, making the biosynthetic pathway of D-arabinose a prime target for novel anti-tubercular drug development. This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of D-arabinose in mycobacteria, detailing the enzymatic players, their kinetics, and the key intermediates. Furthermore, this guide furnishes detailed experimental protocols for the elucidation of this pathway and the characterization of its components. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular intricacies of mycobacterial survival and to aid in the rational design of new therapeutic interventions.

Introduction

The formidable cell wall of Mycobacterium tuberculosis is a complex fortress, rendering the bacterium notoriously resistant to antibiotics and host immune responses. Central to this defense is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, a macromolecular structure essential for mycobacterial viability.[1] D-arabinose, a pentose sugar, is a critical building block of both arabinogalactan (AG) and lipoarabinomannan (LAM), two major polysaccharides of the mycobacterial cell envelope.[2] Unlike most organisms, mycobacteria utilize the D-enantiomer of arabinose, which is synthesized de novo through a unique biosynthetic pathway. This pathway, absent in humans, represents a rich source of vulnerable targets for the development of new anti-tubercular drugs. This guide will delve into the intricacies of the D-arabinose biosynthetic pathway, providing the necessary technical details for researchers and drug development professionals.

The D-Arabinose Biosynthetic Pathway

The biosynthesis of D-arabinose in mycobacteria is a multi-step enzymatic process that begins with intermediates from the pentose phosphate pathway and culminates in the formation of decaprenyl-phospho-D-arabinose (DPA), the sole arabinose donor for the synthesis of AG and LAM.[2][3] The pathway can be broadly divided into the synthesis of the precursor 5-phosphoribosyl 1-pyrophosphate (PRPP) and its subsequent conversion to DPA.

The initial steps of the proposed pathway involve the formation of D-ribose 5-phosphate from sedoheptulose 7-phosphate, catalyzed by a transketolase (Rv1449), and/or the isomerization of D-ribulose 5-phosphate, catalyzed by D-ribose 5-phosphate isomerase (Rv2465).[3] D-ribose 5-phosphate is then converted to 5-phosphoribosyl 1-pyrophosphate (PRPP) by the enzyme phosphoribosyl pyrophosphate synthetase (PrsA, Rv1017).[3]

The activated 5-phosphoribofuranosyl residue of PRPP is then transferred by the 5-phosphoribosyltransferase UbiA (Rv3806c) to decaprenyl phosphate, forming 5'-phosphoribosyl-monophospho-decaprenol (DPPR).[3] The dephosphorylation of DPPR to decaprenyl-phospho-ribose (DPR) is carried out by the putative phospholipid phosphatase Rv3807c, which is considered the committed step of the pathway.[3] Finally, a crucial 2'-epimerization of DPR is catalyzed by the heteromeric DprE1/DprE2 epimerase (Rv3790/Rv3791), leading to the formation of decaprenyl-phospho-arabinose (DPA), the precursor for the synthesis of cell wall arabinans.[3]

Key Enzymes and Intermediates

The enzymes and intermediates of the D-arabinose biosynthetic pathway are summarized in the table below.

| Step | Enzyme (Gene) | Substrate(s) | Product |

| 1 | Phosphoribosylpyrophosphate Synthetase (PrsA, Rv1017) | D-ribose 5-phosphate, ATP | 5-phosphoribosyl 1-pyrophosphate (PRPP), AMP |

| 2 | 5-Phosphoribosyltransferase (UbiA, Rv3806c) | PRPP, Decaprenyl phosphate | 5'-phosphoribosyl-monophospho-decaprenol (DPPR), Pyrophosphate |

| 3 | Putative Phospholipid Phosphatase (Rv3807c) | 5'-phosphoribosyl-monophospho-decaprenol (DPPR) | Decaprenyl-phospho-ribose (DPR), Inorganic phosphate |

| 4 | Decaprenyl-phospho-ribose 2'-epimerase (DprE1/DprE2, Rv3790/Rv3791) | Decaprenyl-phospho-ribose (DPR) | Decaprenyl-phospho-arabinose (DPA) |

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the key enzymes in the D-arabinose biosynthetic pathway are crucial for understanding their catalytic efficiency and for the development of targeted inhibitors. The following tables summarize the available kinetic data for these enzymes.

Table 1: Kinetic Parameters of M. tuberculosis Phosphoribosylpyrophosphate Synthetase (Mt-PrsA)

| Substrate | Km (mM) | S0.5 (mM) | Vmax (U/mg) | Hill Coefficient (nH) | Reference |

| Ribose 5-phosphate | 0.071 | - | - | - | [4] |

| Mg-ATP | - | 1.71 | - | 2.6 | [4] |

Note: The enzyme exhibits hyperbolic kinetics with respect to Ribose 5-phosphate and sigmoidal kinetics towards Mg-ATP.[4]

Table 2: Kinetic Parameters of the M. tuberculosis DprE1-DprE2 Complex

| Enzyme | Substrate | Apparent Km (µM) | Reference |

| DprE2 | NADH | 34.1 ± 6.7 | [5] |

| DprE2 | NADH (in presence of GGPR) | 10.5 ± 5.6 | [5] |

Note: GGPR (geranylgeranylphosphoryl-β-D-ribose) is a substrate analog used in the assay.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of D-arabinose in mycobacteria.

Expression and Purification of Recombinant D-Arabinose Biosynthesis Enzymes

Objective: To produce and purify recombinant enzymes of the D-arabinose biosynthetic pathway for in vitro characterization.

Protocol:

-

Gene Cloning: The genes encoding the target enzymes (e.g., prsA, ubiA, rv3807c, dprE1, dprE2) are amplified from M. tuberculosis genomic DNA by PCR and cloned into an appropriate expression vector (e.g., pET series for E. coli expression) containing a purification tag (e.g., 6x-His tag).

-

Protein Expression: The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium supplemented with the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.1-1 mM final concentration) and the culture is incubated for a further 3-16 hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.

-